1,3-Dioxo-2,3-dihydro-1h-isoindole-5-carbonyl chloride
Description
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride is a heterocyclic compound featuring an isoindole core fused with two ketone groups at positions 1 and 3, and a reactive carbonyl chloride (-COCl) at position 5. This structure confers significant electrophilicity, making it a versatile intermediate in organic synthesis, particularly for forming amides, esters, or anhydrides via nucleophilic substitution .
Key properties inferred from structurally related compounds include:
- Reactivity: The carbonyl chloride group reacts readily with nucleophiles (e.g., amines, alcohols).
- Physical Properties: Predicted boiling points and densities are comparable to derivatives like 2-(4-chloro-2,6-diethylphenyl)-substituted isoindole carbonyl chloride (boiling point: 537.5°C, density: 1.389 g/cm³) .
- Safety: Likely corrosive and moisture-sensitive, similar to sulfonyl chloride analogs .
Properties
CAS No. |
3969-15-1 |
|---|---|
Molecular Formula |
C9H4ClNO3 |
Molecular Weight |
209.58 g/mol |
IUPAC Name |
1,3-dioxoisoindole-5-carbonyl chloride |
InChI |
InChI=1S/C9H4ClNO3/c10-7(12)4-1-2-5-6(3-4)9(14)11-8(5)13/h1-3H,(H,11,13,14) |
InChI Key |
WGKPJHOFKWSTOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)C(=O)NC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Inferred formula based on structural analogs.
Physical and Chemical Properties
- Boiling Point and Density : Bulky substituents (e.g., 4-chloro-2,6-diethylphenyl) significantly elevate boiling points (537.5°C) and density (1.389 g/cm³) compared to unsubstituted analogs .
- Acidity : The carbonyl chloride group in isoindole derivatives has a predicted pKa of -3.72, indicating strong acidity, which facilitates deprotonation in basic media .
Preparation Methods
Synthesis of the Carboxylic Acid Precursor
Starting Materials and Routes
The carboxylic acid precursor is synthesized via hydrolysis of nitriles or oxidation of substituted isoindolines. Key routes include:
Hydrolysis of 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carbonitrile
Reaction of the nitrile derivative with concentrated hydrochloric acid (HCl) under reflux conditions produces the carboxylic acid. For example, hydrolyzing 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonitrile in 6M HCl at 100°C for 12 hours yields the acid in ~85% purity.
Oxidation of Trimellitic Anhydride Derivatives
Trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) undergoes selective imidization to form the isoindole ring. Treatment with ammonium hydroxide in ethanol at 60°C generates the carboxylic acid, with the reaction monitored by thin-layer chromatography (TLC).
Purification and Characterization
The crude acid is purified via recrystallization from ethanol/water (7:3 v/v), yielding white crystals with a melting point of 255–257°C. Key characterization data includes:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅NO₄ |
| Molar Mass | 191.14 g/mol |
| pKa | 3.28 ± 0.20 |
| Density | 1.591 ± 0.06 g/cm³ |
Chlorination Methods for Acyl Chloride Formation
Thionyl Chloride (SOCl₂) Method
The most common approach involves refluxing the carboxylic acid with excess thionyl chloride.
Reaction Conditions
- Molar Ratio : 1:3 (acid:SOCl₂)
- Solvent : Anhydrous toluene or dichloromethane
- Temperature : 70–80°C
- Duration : 4–6 hours.
Workup and Isolation
Post-reaction, excess SOCl₂ is removed under reduced pressure. The residue is washed with cold hexane to yield the acyl chloride as a pale-yellow solid. Typical yields exceed 90% with >98% purity (HPLC).
Oxalyl Chloride [(COCl)₂] Method
Oxalyl chloride offers a milder alternative, particularly for acid-sensitive substrates.
Protocol
- Molar Ratio : 1:2.5 (acid:oxalyl chloride)
- Catalyst : Dimethylformamide (DMF, 0.1 equiv)
- Solvent : Dry tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Duration : 2 hours.
Advantages
- Lower reaction temperatures minimize side reactions.
- Gas evolution (CO₂ and HCl) facilitates reaction monitoring.
Comparative Analysis of Chlorination Agents
| Parameter | SOCl₂ | Oxalyl Chloride |
|---|---|---|
| Reaction Temperature | 70–80°C | 0–25°C |
| Yield | 90–95% | 85–88% |
| Purity (HPLC) | >98% | >95% |
| Byproducts | SO₂, HCl | CO₂, HCl |
| Scalability | Suitable for bulk synthesis | Limited to small scale |
Alternative Routes and Innovations
Protection-Deprotection Strategies
In multi-step syntheses (e.g., WO2018175954A1), the carboxylic acid is protected as a tert-butyldimethylsilyl (TBS) ether before chlorination. Deprotection with tetrabutylammonium fluoride (TBAF) precedes acyl chloride formation, ensuring functional group compatibility.
Q & A
Q. What are the recommended synthetic routes for preparing 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride?
- Methodological Answer : The compound is typically synthesized via condensation of phthalic anhydride derivatives with primary amines, followed by functionalization of the carboxylic acid group to form the carbonyl chloride. A key step involves reacting the intermediate isoindole-5-carboxylic acid with oxalyl chloride (ClCO)₂O or thionyl chloride (SOCl₂) under anhydrous conditions. For example, describes similar isoindole derivatives synthesized via condensation and subsequent substitution with acyl chlorides . Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side reactions, such as hydrolysis of the carbonyl chloride.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry:
- NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl signals (δ 160–180 ppm in ¹³C).
- IR : Confirm the presence of C=O (1700–1750 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches.
- MS : Validate molecular weight via ESI or MALDI-TOF. Computational tools (e.g., DFT calculations) can cross-validate spectral data .
Q. What solvents and storage conditions are optimal for handling this compound?
- Methodological Answer : Use anhydrous aprotic solvents (e.g., dichloromethane, THF) to prevent hydrolysis of the carbonyl chloride. Storage at –20°C under inert gas (N₂/Ar) is recommended. Predicted physicochemical properties from (e.g., density: 1.389 g/cm³, pKa: –3.72) suggest high reactivity toward nucleophiles, necessitating strict moisture control .
Advanced Research Questions
Q. How does the electron-withdrawing dioxo group influence reactivity in nucleophilic acyl substitution?
- Methodological Answer : The 1,3-dioxo group enhances electrophilicity at the carbonyl chloride via inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using variable-temperature NMR or stopped-flow techniques can quantify activation parameters. Computational analysis (e.g., Fukui functions) may predict regioselectivity in substitution reactions, as demonstrated in for analogous isoindole derivatives .
Q. What strategies resolve contradictions in reported biological activities of isoindole derivatives?
- Methodological Answer : Discrepancies often arise from differences in substituent effects or assay conditions. Conduct comparative studies using standardized protocols:
Q. What are the challenges in studying the compound’s stability under aqueous vs. non-aqueous conditions?
- Methodological Answer : The carbonyl chloride is highly moisture-sensitive, requiring controlled kinetic studies. Use HPLC or UV-Vis spectroscopy to monitor hydrolysis rates in buffered solutions (pH 2–12). For non-aqueous stability, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation ( predicts a boiling point of 537.5±60°C) .
Q. How can computational modeling predict novel reactivity or biological interactions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states in substitution reactions or docking simulations (e.g., AutoDock Vina) to predict binding affinities with biological targets (e.g., enzymes in ). Validate predictions with experimental kinetics or crystallography .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s solubility in polar aprotic solvents?
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